3h-Spiro[2-benzofuran-1,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’H-Spiro[fluorene-9,1’-isobenzofuran] is an organic compound characterized by its unique spirocyclic structure. The compound consists of a fluorene moiety spiro-fused to an isobenzofuran ring, resulting in a rigid and stable molecular framework. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’H-Spiro[fluorene-9,1’-isobenzofuran] typically involves the condensation of fluorene derivatives with isobenzofuran precursors. One common method includes the reaction of fluorene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: Industrial production of 3’H-Spiro[fluorene-9,1’-isobenzofuran] may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 3’H-Spiro[fluorene-9,1’-isobenzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3’H-Spiro[fluorene-9,1’-isobenzofuran] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecular architectures.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its rigid structure and photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism by which 3’H-Spiro[fluorene-9,1’-isobenzofuran] exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, influencing various biochemical pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- Spiro[fluorene-9,1’-isobenzofuran]-3’-one
- Spiro[fluorene-9,1’-isobenzofuran]-3’-amine
Comparison: 3’H-Spiro[fluorene-9,1’-isobenzofuran] is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
161-37-5 |
---|---|
Molekularformel |
C20H14O |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
spiro[1H-2-benzofuran-3,9'-fluorene] |
InChI |
InChI=1S/C20H14O/c1-4-10-17-14(7-1)13-21-20(17)18-11-5-2-8-15(18)16-9-3-6-12-19(16)20/h1-12H,13H2 |
InChI-Schlüssel |
CMIJNLJJJPBKHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3(O1)C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.